

"evaluating the clinical trial efficacy and safety of Macrocarpal N derivatives"

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| Compound of Interest | | |
|----------------------|---------------|-----------|
| Compound Name: | Macrocarpal N | |
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A Comparative Guide to the Preclinical Efficacy of Macrocarpal Derivatives

Disclaimer: No clinical trial data for a compound specifically named "**Macrocarpal N**" or its derivatives were identified in a comprehensive search of publicly available literature. This guide provides a comparative summary of the preclinical efficacy and potential mechanisms of action of other known macrocarpals, primarily Macrocarpal C, which has been evaluated for its antifungal and enzyme-inhibitory properties. The information presented herein is intended for researchers, scientists, and drug development professionals.

Antifungal Activity of Macrocarpal C

Macrocarpal C, a natural product isolated from Eucalyptus globulus, has demonstrated notable in vitro antifungal activity. This section compares its efficacy against established antifungal agents, terbinafine and nystatin.

Data Presentation



| Compound | Target Organism | MIC (μg/mL) | Primary Mechanism of Action |
|---------------|--------------------------------|-------------|--|
| Macrocarpal C | Trichophyton mentagrophytes | 1.95[1][2] | Fungal membrane permeabilization, increased intracellular ROS, DNA fragmentation[1][2] |
| Terbinafine | Trichophyton mentagrophytes | 0.625[2] | Inhibition of squalene epoxidase, leading to ergosterol depletion and squalene accumulation |
| Nystatin | Trichophyton mentagrophytes | 1.25[2] | Binds to ergosterol in the fungal cell membrane, forming pores and leading to leakage of intracellular components |

Experimental Protocols

Antifungal Susceptibility Testing:

The minimum inhibitory concentration (MIC) of Macrocarpal C and comparator drugs was determined using the standard M38-A2 method from the Clinical and Laboratory Standards Institute (CLSI).[1][2] This broth dilution method is a reference standard for testing the susceptibility of filamentous fungi.[3][4][5][6][7]

Mechanism of Action Assays:

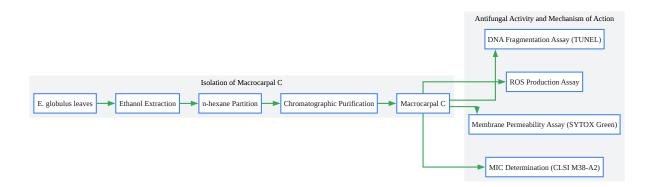
• Fungal Membrane Permeability: Assessed using SYTOX® Green, a fluorescent dye that only enters cells with compromised plasma membranes.[1][2]



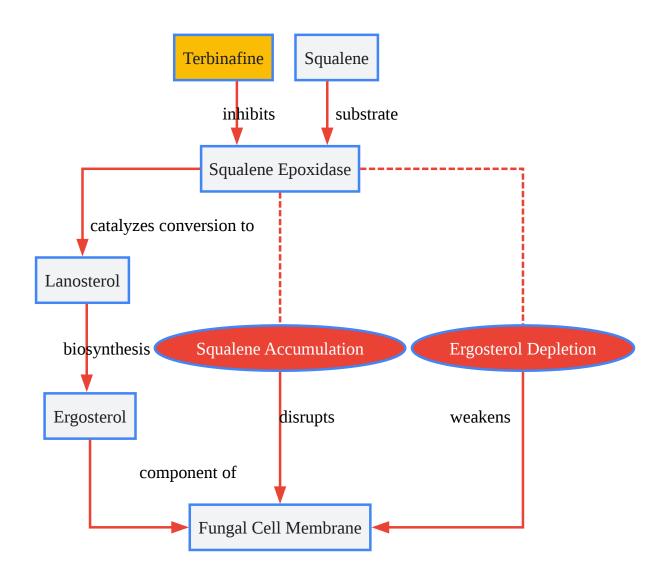
- Reactive Oxygen Species (ROS) Production: Measured using 5-(and-6)-carboxy-2',7'-dihydrodichlorofluorescein diacetate, a cell-permeable fluorogenic probe that fluoresces upon oxidation by ROS.[1][2]
- DNA Fragmentation: Detected via the TUNEL (terminal deoxynucleotidyl transferase dUTP nick-end labeling) assay, which identifies DNA breaks characteristic of apoptosis.[1][2]

Visualizations

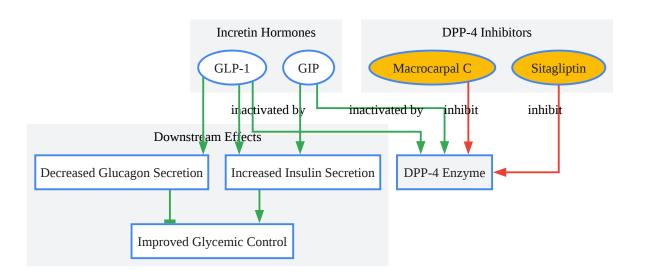












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